Génipine 1-gentiobioside

Vue d'ensemble

Description

La génipine 1-gentiobioside est un composé bioactif isolé du fruit du Gardenia jasminoides Ellis. Elle est connue pour ses propriétés hépatoprotectrices, anti-inflammatoires, antioxydantes et antithrombotiques . Ce composé est un type de glycoside iridoïde, une classe de métabolites secondaires couramment présents dans les plantes.

Applications De Recherche Scientifique

La génipine 1-gentiobioside a une large gamme d'applications en recherche scientifique :

Biologie : Employée dans l'étude de l'immobilisation des enzymes et de la biocatalyse.

Médecine : Étudiée pour ses propriétés hépatoprotectrices, anti-inflammatoires et anticancéreuses.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : Inhibe la production d'espèces réactives de l'oxygène (ROS) et améliore les activités des enzymes antioxydantes.

Effets anti-inflammatoires : Supprime l'expression de médiateurs inflammatoires tels que la synthase d'oxyde nitrique inductible (iNOS) et la cyclooxygénase-2 (COX-2).

Mécanisme anticancéreux : Induit l'apoptose dans les cellules cancéreuses en inhibant la protéine de découplage 2 (UCP2) et en activant les voies dépendantes des caspases.

Composés similaires :

Unicité : La this compound est unique en raison de sa double structure glycoside, qui améliore sa solubilité et sa biodisponibilité par rapport à la génipine et au geniposide. Cela la rend particulièrement efficace dans les applications nécessitant une solubilité et une stabilité élevées .

Mécanisme D'action

Target of Action

Genipin 1-gentiobioside primarily targets Uncoupling Protein 2 (UCP2) , a member of the family of uncoupling proteins, which are anion transporters positioned in the mitochondrial inner membrane . It also interacts with AMP-activated protein kinase (AMPK) and Silencing Information Regulator-related Enzyme 1 (SIRT1) .

Mode of Action

Genipin 1-gentiobioside inhibits UCP2, leading to the attenuation of the generation of reactive oxygen species (ROS) . It also activates the AMPK/SIRT1/Nuclear Factor-κB (NF-κB) pathway .

Biochemical Pathways

The compound’s action on the AMPK/SIRT1/NF-κB pathway leads to the inhibition of inflammation-related proteins . It also attenuates the generation of ROS, leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .

Pharmacokinetics

Genipin 1-gentiobioside has a moderate terminal elimination half-life (t 1/2 =1.65±0.87 h and 2.43±2.30 h for normal rats (11.4 mg/kg) and cholestatic liver injury (CLI) rats (11.4 mg/kg), respectively) .

Result of Action

The compound’s action results in increased cell survival and attenuated kidney damage . Despite the presence of inflammatory and oxidative stress, when Genipin 1-gentiobioside retains the expression of AMPK/SIRT1, it can be observed that the downstream NLRP3 inflammatory-related proteins are inhibited .

Analyse Biochimique

Biochemical Properties

Genipin 1-gentiobioside interacts with various enzymes and proteins. It has been found to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1 (AMPK/SIRT1) pathway . This interaction plays a crucial role in its biochemical reactions, particularly in its anti-inflammatory and antioxidative stress effects .

Cellular Effects

Genipin 1-gentiobioside has significant effects on various types of cells and cellular processes. In diabetic nephropathy (DN) models, treatment with GG increased cell survival and attenuated kidney damage . It also influenced cell function by retaining the expression of AMPK/SIRT1, which led to the inhibition of downstream NLRP3 inflammatory-related proteins .

Molecular Mechanism

The molecular mechanism of Genipin 1-gentiobioside involves its interaction with the AMPK/SIRT1/NF-κB pathway . It exerts its effects at the molecular level by activating this pathway, which in turn inhibits the expression of NLRP3 inflammatory-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Genipin 1-gentiobioside change over time. It has been observed that GG treatment can increase cell survival and attenuate kidney damage . Despite the presence of inflammatory and oxidative stress, when GG retains the expression of AMPK/SIRT1, it could be observed that the downstream NLRP3 inflammatory-related proteins were inhibited .

Metabolic Pathways

Genipin 1-gentiobioside is involved in several metabolic pathways. It has been found to activate the AMPK/SIRT1 pathway, which plays a crucial role in cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La génipine 1-gentiobioside peut être synthétisée par hydrolyse du geniposide, un autre glycoside iridoïde présent dans le Gardenia jasminoides. Le processus implique l'utilisation de l'enzyme β-glucosidase pour hydrolyser le geniposide en génipine, qui est ensuite glycosylée pour former la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'extraction du geniposide du fruit du Gardenia jasminoides, suivie d'une hydrolyse enzymatique et d'une glycosylation. Le processus comprend des étapes telles que l'extraction par solvant, la concentration sous vide et la recristallisation pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La génipine 1-gentiobioside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut réagir avec les groupes amine primaires pour former des structures réticulées, ce qui est utile en chimie des polymères et en applications biologiques .

Réactifs et conditions courants :

Oxydation : Des oxydants courants comme le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des réactions avec des amines primaires dans des conditions douces sont courantes.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des polymères réticulés et des biopolymères modifiés, qui ont des applications dans l'administration de médicaments et le génie tissulaire .

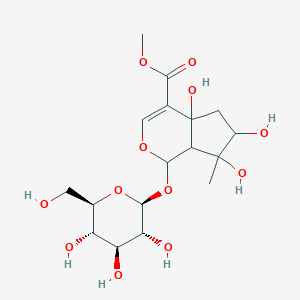

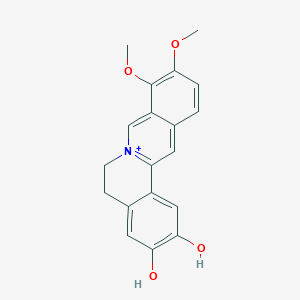

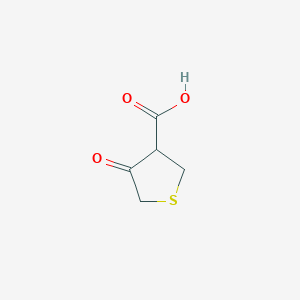

Comparaison Avec Des Composés Similaires

Geniposide: Another iridoid glycoside from Gardenia jasminoides with similar anti-inflammatory and hepatoprotective properties.

Uniqueness: Genipin 1-gentiobioside is unique due to its dual glycoside structure, which enhances its solubility and bioavailability compared to genipin and geniposide. This makes it particularly effective in applications requiring high solubility and stability .

Propriétés

IUPAC Name |

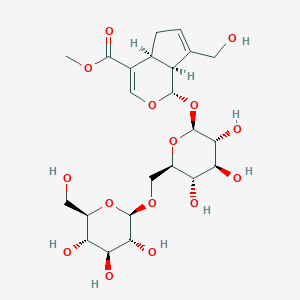

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the potential therapeutic benefits of Genipin 1-gentiobioside?

A: Research suggests that Genipin 1-gentiobioside exhibits potential in managing blood glucose levels by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). [] This enzyme plays a role in blood sugar regulation, and its inhibition could be beneficial for individuals with type 2 diabetes. Further research is needed to confirm these findings in humans.

Q2: Could you elaborate on the pharmacological mechanism of Genipin 1-gentiobioside in the context of depression?

A: While research specifically on Genipin 1-gentiobioside's antidepressant mechanism is limited, studies indicate it plays a role in the overall antidepressant effect of Zhi-zi-chi decoction (ZZCD), a traditional Chinese medicine. [] The decoction, containing Genipin 1-gentiobioside, demonstrated improved antidepressant effects due to the compound's increased exposure and reduced elimination in a depression state. This suggests a potential link between the compound's pharmacokinetics and its contribution to the decoction's therapeutic effects.

Q3: How does the structure of Genipin 1-gentiobioside relate to its potential therapeutic activities?

A: While the exact structure-activity relationship of Genipin 1-gentiobioside is still under investigation, some insights can be derived from existing research. For example, it's an iridoid glycoside, and studies have shown a correlation between higher levels of iridoid glycosides and the red coloration of Gardenia Fructus, suggesting a potential relationship between its structure and its physical and pharmacological properties. []

Q4: Are there specific analytical techniques used to identify and quantify Genipin 1-gentiobioside?

A: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) are commonly employed for qualitative and quantitative analysis of Genipin 1-gentiobioside in plant materials and potentially biological samples. [, ] These techniques allow for separation, identification, and quantification of the compound based on its unique chemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)